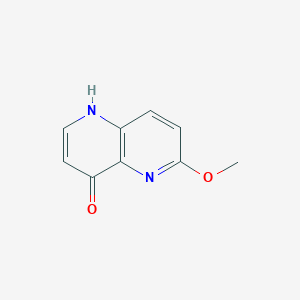

6-Methoxy-1,5-naphthyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMACLPPRSQXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464024 | |

| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23443-25-6 | |

| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methoxy-1,5-naphthyridin-4-ol (CAS: 23443-25-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-1,5-naphthyridin-4-ol, a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document consolidates available information on the chemical properties, synthesis, and potential biological significance of this compound to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][2] It is also known by its tautomeric name, 6-methoxy-1H-1,5-naphthyridin-4-one.[3] The structural and identifying information for this compound is summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 23443-25-6 | [3] |

| Molecular Formula | C₉H₈N₂O₂ | [3][4] |

| Molecular Weight | 176.17 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Hydroxy-6-methoxy-1,5-naphthyridine, 6-Methoxy-[3][4]-naphthyridin-4-ol | [2] |

| Canonical SMILES | COC1=CC=C2N=CC=C(O)C2=N1 | [3] |

| InChI Key | SSMACLPPRSQXHH-UHFFFAOYSA-N | [3] |

Synthesis of this compound

A plausible and widely utilized method for the synthesis of the 4-hydroxy-1,5-naphthyridine scaffold is the Gould-Jacobs reaction. This approach involves the condensation of a 3-aminopyridine derivative with a malonic ester, followed by a thermal cyclization. For the synthesis of this compound, the logical starting material would be 5-amino-2-methoxypyridine.

Proposed Synthetic Pathway

The proposed synthesis of this compound via the Gould-Jacobs reaction is a two-step process. The first step is the condensation of 5-amino-2-methoxypyridine with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate. The second step is a high-temperature intramolecular cyclization to yield the final product.

Caption: Proposed Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

The following is a generalized experimental protocol adapted from established procedures for the synthesis of analogous 4-hydroxy-1,5-naphthyridines. Researchers should optimize these conditions for their specific setup.

Step 1: Synthesis of Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate (Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-amino-2-methoxypyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 to 1.2 equivalents).

-

Heat the reaction mixture with stirring at 100-120 °C for 2-3 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The crude intermediate can be used directly in the next step or purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Final Product)

-

In a separate flask suitable for high-temperature reactions, preheat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 240-250 °C.

-

Slowly add the intermediate from Step 1 portion-wise to the hot solvent with vigorous stirring.

-

Maintain the reaction mixture at this temperature for 30-60 minutes to facilitate cyclization.

-

Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The precipitated product will form.

-

Collect the solid product by filtration.

-

Wash the collected solid with a non-polar solvent like hexane or ether to remove residual high-boiling solvent.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Biological Activity and Potential Applications

The 1,5-naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of this core have been reported to exhibit activities including:

-

Anticancer: Some 1,5-naphthyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action often involve the inhibition of key enzymes in cell proliferation and survival, such as topoisomerases.

-

Antimicrobial: The naphthyridine core is a key component of several antibacterial agents. While the 1,8-naphthyridine isomer is more common in this context (e.g., nalidixic acid), 1,5-naphthyridine derivatives have also demonstrated promising antibacterial and antifungal properties.[5]

-

Kinase Inhibition: Certain substituted 1,5-naphthyridines have been identified as potent and selective inhibitors of protein kinases, such as the transforming growth factor-beta (TGF-β) type I receptor (ALK5).[6] Kinase inhibition is a major area of focus in the development of targeted cancer therapies.

-

Anti-inflammatory: Some naturally occurring and synthetic 1,5-naphthyridines have displayed anti-inflammatory properties, for instance, by inhibiting the production of nitric oxide (NO) in macrophages.[5]

Given the established biological potential of the 1,5-naphthyridine scaffold, this compound represents a valuable building block for the synthesis of novel bioactive molecules. The methoxy and hydroxyl functional groups provide handles for further chemical modification to explore structure-activity relationships and develop new therapeutic agents.

Experimental Workflows and Future Directions

The lack of specific published biological data for this compound suggests that it is a prime candidate for further investigation. Researchers can utilize this compound as a starting point in various experimental workflows to elucidate its biological activity.

Proposed Initial Screening Workflow

Caption: A general workflow for the initial biological screening of this compound.

Future research on this compound could focus on:

-

Synthesis and Characterization: Performing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, X-ray crystallography).

-

Biological Screening: Evaluating its activity against a diverse panel of biological targets, such as cancer cell lines, pathogenic microbes, and a broad range of kinases.

-

Library Synthesis: Using this compound as a scaffold to generate a library of derivatives for structure-activity relationship (SAR) studies. This would involve modifying the hydroxyl and methoxy groups, as well as the naphthyridine core.

-

Computational Studies: Employing in silico methods to predict potential biological targets and guide the design of new derivatives with improved potency and selectivity.

Conclusion

This compound is a heterocyclic compound with a promising chemical scaffold for the development of new therapeutic agents. While specific biological data for this particular molecule is currently limited in the public literature, its relationship to the broader class of biologically active 1,5-naphthyridines makes it a compound of significant interest. This technical guide provides a foundation for researchers by outlining its chemical properties, a robust synthetic route, and a roadmap for future investigation into its pharmacological potential. The exploration of this and similar molecules could lead to the discovery of novel drugs with applications in oncology, infectious diseases, and beyond.

References

- 1. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427) [np-mrd.org]

- 2. Page loading... [wap.guidechem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. appretech.com [appretech.com]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Methoxy-1,5-naphthyridin-4-ol, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the Gould-Jacobs reaction, a classic and effective method for the construction of the 1,5-naphthyridine core. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents key quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing with the condensation of 6-methoxy-3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization of the resulting intermediate to yield the final product. The overall reaction scheme is depicted below.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((6-methoxy-pyridin-3-ylamino)methylene)malonate

This initial step involves the condensation of 6-methoxy-3-aminopyridine with diethyl ethoxymethylenemalonate.

Procedure:

A mixture of 6-methoxy-3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for approximately 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting amine. Upon completion, the reaction mixture is typically used directly in the next step without extensive purification. For analytical purposes, the product can be purified by recrystallization.

Step 2: Synthesis of this compound

This step involves the high-temperature intramolecular cyclization of the intermediate formed in Step 1.

Procedure:

The crude diethyl 2-((6-methoxy-pyridin-3-ylamino)methylene)malonate from the previous step is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 250°C. The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate the cyclization and concomitant elimination of ethanol. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product. The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane or ether) to remove the high-boiling solvent, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |

| 6-Methoxy-3-aminopyridine | C₆H₈N₂O | 124.14 | 6628-77-9 | Starting Material |

| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 87-13-8 | Reagent |

| This compound | C₉H₈N₂O₂ | 176.17 | 23443-25-6 | Final Product |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Temperature | Time | Solvent | Typical Yield |

| 1. Condensation | 6-Methoxy-3-aminopyridine + DEEM | 100-120°C | ~2 hours | Neat | High |

| 2. Cyclization | Diethyl 2-((6-methoxy-pyridin-3-ylamino)methylene)malonate | ~250°C | 30-60 min | Dowtherm A | Moderate-Good |

Experimental Workflow and Logic

The synthesis follows a logical progression from simple starting materials to the more complex target molecule. The workflow is designed to be efficient, with the intermediate from the first step often being used directly in the second step to minimize purification losses.

Caption: Detailed experimental workflow for the synthesis.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before conducting any experimental work.

6-Methoxy-1,5-naphthyridin-4-ol IUPAC name

An In-Depth Technical Guide to 6-Methoxy-1,5-naphthyridin-4-ol

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, synthesis, and known biological context, presenting data in a structured format for scientific and research professionals.

Nomenclature and Chemical Structure

This compound is a derivative of naphthyridine, a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. Due to keto-enol tautomerism, this compound can exist in two forms: the '-ol' form and the '-one' form.

The formal IUPAC name for the keto tautomer is 6-methoxy-1,5-naphthyridin-4(1H)-one .[1][2][3] Other common synonyms include 4-Hydroxy-6-methoxy-1,5-naphthyridine and 6-methoxy-[1]naphthyridin-4-ol.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, including solubility and formulation studies.

| Property | Value | References |

| CAS Number | 23443-25-6 | [1] |

| Alternate CAS | 443955-22-4 (for tautomer) | [2][5] |

| Molecular Formula | C₉H₈N₂O₂ | [1][3] |

| Molecular Weight | 176.17 g/mol | [4][5] |

| Physical Form | Solid | [5] |

| Purity | 90% - >98% (Commercially available) | [3][5] |

| InChI Key | SSMACLPPRSQXHH-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | COC1=CC=C2N=CC=C(O)C2=N1 | [1] |

| pKa (Predicted) | 3.47 ± 0.40 | [4] |

Synthesis and Experimental Protocols

The synthesis of the 1,5-naphthyridine core is often achieved through established methods like the Gould-Jacobs reaction.[6][7] This reaction involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization.[7]

General Synthetic Pathway: Gould-Jacobs Reaction

A representative protocol for synthesizing the 4-oxo-1,5-naphthyridine scaffold, a key precursor, is detailed below.

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate [7]

-

Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for approximately 2 hours. This step forms the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[6]

-

Cyclization: The resulting intermediate is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, maintained at 240-250 °C.

-

Reaction Completion: The mixture is held at this temperature for 30-60 minutes to facilitate the intramolecular cyclization.

-

Work-up: Upon cooling, the precipitated product is collected by filtration. The crude solid is washed with a suitable solvent like ethanol to remove the high-boiling point solvent residue.

This foundational structure can then undergo further modifications, such as methoxylation, to yield the target compound.

Caption: Workflow for the Gould-Jacobs synthesis of the 1,5-naphthyridine core.

Biological Activity and Therapeutic Potential

Naphthyridine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[8][9]

Antimicrobial Activity

Derivatives of the 1,5-naphthyridine scaffold have shown notable antimicrobial properties. For instance, certain canthin-6-one alkaloids, which contain the 1,5-naphthyridine core, have demonstrated potent activity against various bacteria.

| Compound | Target Organism | Activity Type | Value (µg/mL) | References |

| 10-Methoxycanthin-6-one | Staphylococcus aureus | MIC | 0.49 | [7][8] |

| 10-Methoxycanthin-6-one | Escherichia coli | MIC | 3.91 | [7][8] |

| Canthin-6-one | Staphylococcus aureus (MRSA) | MIC | 0.98 | [8] |

| Canthin-6-one | Bacillus cereus | MIC | 15.62 | [8] |

Kinase Inhibition and Signaling Pathways

The 1,5-naphthyridine scaffold is a key component of molecules designed as kinase inhibitors. One important target is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in cancer progression. Derivatives are being developed as inhibitors of the ALK5 (TGF-β type I receptor) kinase.

Caption: Intervention of 1,5-naphthyridine derivatives in the TGF-β signaling pathway.

ALK5 Kinase Inhibition Assay

Determining the efficacy of 1,5-naphthyridine derivatives as ALK5 inhibitors requires specific biochemical assays. The following protocol outlines a typical workflow for an in vitro kinase assay.

Experimental Protocol: ALK5 Kinase Inhibition Assay [7]

-

Pre-incubation: Purified, active ALK5 enzyme is pre-incubated with various concentrations of the 1,5-naphthyridine test compound in a suitable buffer (e.g., Tris buffer) at 37°C for 10 minutes.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled isotope such as γ-³³P-ATP.

-

Incubation: The reaction mixture is incubated at 37°C for 15 minutes to allow for phosphorylation.

-

Reaction Termination: The reaction is stopped by adding an SDS-PAGE sample buffer. Samples are then boiled at 95°C for 5 minutes to denature the proteins.

-

Separation: The protein samples are separated by size using 12% SDS-PAGE.

-

Analysis: The degree of phosphorylation, and thus the inhibitory effect of the compound, is quantified by analyzing the incorporated radioactivity via autoradiography or phosphorimaging.

Conclusion

This compound, along with its broader class of 1,5-naphthyridine derivatives, represents a scaffold of significant interest in medicinal chemistry. Its synthetic accessibility via established routes like the Gould-Jacobs reaction, combined with the potent biological activities of its derivatives against targets in oncology and infectious disease, makes it a valuable core structure for future drug discovery and development efforts. Further research into structure-activity relationships is warranted to optimize its therapeutic potential.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 6-Methoxy-1,5-naphthyridin-4(1H)-one (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. appretech.com [appretech.com]

- 4. Page loading... [guidechem.com]

- 5. 6-methoxy-1,4-dihydro-1,5-naphthyridin-4-one | 443955-22-4 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 6-Methoxy-1,5-naphthyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 6-Methoxy-1,5-naphthyridin-4-ol. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and structured data presentation.

Molecular Structure and Chemical Properties

This compound, also known by its tautomeric form 6-methoxy-1H-1,5-naphthyridin-4-one, is a heterocyclic organic compound. The presence of the methoxy group and the hydroxyl (or keto) group on the naphthyridine core suggests potential for diverse chemical modifications and biological interactions.

| Property | Value | Source |

| IUPAC Name | 6-methoxy-1H-1,5-naphthyridin-4-one | [1] |

| CAS Number | 23443-25-6 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.18 g/mol | [2] |

| Canonical SMILES | COC1=CC=C2N=CC=C(O)C2=N1 | [1] |

Synthesis of this compound

The primary synthetic route to this compound is anticipated to be a modification of the Gould-Jacobs reaction, a well-established method for the synthesis of 4-hydroxyquinolines and their heteroaromatic analogs. This pathway involves the condensation of a substituted aminopyridine with a malonic ester derivative, followed by thermal cyclization.

Proposed Synthetic Pathway

The synthesis commences with the reaction of 5-methoxy-3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes intramolecular cyclization at high temperature to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established Gould-Jacobs reaction procedures for analogous 1,5-naphthyridine structures.

Step 1: Condensation of 5-methoxy-3-aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methoxy-3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the reaction mixture with stirring at 120-130°C for 2-3 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate, may be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Thermal Cyclization

-

To the flask containing the intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to a vigorous reflux (approximately 250-260°C) for 30-60 minutes.

-

Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product, this compound, should precipitate from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove residual high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide).

Spectroscopic Data

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of naphthyridine derivatives has been extensively studied and shown to possess a wide range of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

The structural motifs present in this compound suggest it may be a candidate for investigation in several areas of drug discovery. The 1,5-naphthyridine scaffold is a known pharmacophore, and the methoxy and hydroxyl/keto functionalities provide sites for potential hydrogen bonding and other interactions with biological targets.

Potential Signaling Pathway Interactions

Given the known activities of related compounds, a hypothetical workflow for screening the biological activity of this compound could involve assessing its impact on key cellular signaling pathways implicated in cancer and inflammation.

Caption: A logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound represents a synthetically accessible molecule with potential for further investigation in medicinal chemistry. The established Gould-Jacobs reaction provides a reliable route to its synthesis. While experimental data on its properties and biological activity is currently limited, its structural relationship to other bioactive naphthyridines makes it a compound of interest for researchers and scientists in drug discovery and development. Further studies are warranted to fully characterize its physicochemical properties and explore its therapeutic potential.

References

Spectroscopic Blueprint of 6-Methoxy-1,5-naphthyridin-4-ol: A Technical Guide for Advanced Drug Discovery

Introduction: The Significance of 6-Methoxy-1,5-naphthyridin-4-ol in Medicinal Chemistry

The naphthyridine scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antibacterial properties. The specific compound, this compound, represents a key intermediate and a potential pharmacophore in the development of novel therapeutics. Its unique electronic and steric properties, conferred by the methoxy and hydroxyl substitutions on the bicyclic heteroaromatic core, make it a molecule of significant interest for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra, this document leverages high-fidelity predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). More importantly, it furnishes detailed, field-proven protocols for the acquisition and interpretation of this critical data, empowering researchers to validate and expand upon these findings in their own laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide a foundational fingerprint for its identification and characterization.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ reveals a distinct set of signals corresponding to the aromatic and substituent protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Broad Singlet | 1H | OH (hydroxyl) |

| ~8.50 | Doublet | 1H | H-2 |

| ~7.80 | Doublet | 1H | H-8 |

| ~7.40 | Doublet | 1H | H-3 |

| ~7.10 | Doublet | 1H | H-7 |

| ~4.00 | Singlet | 3H | OCH₃ (methoxy) |

Note: Predicted chemical shifts can vary depending on the algorithm and solvent used. These values serve as a guideline for experimental verification.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in DMSO-d₆ provides insight into the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~175 | C-4 (C=O tautomer) |

| ~160 | C-6 |

| ~150 | C-8a |

| ~145 | C-4a |

| ~140 | C-2 |

| ~125 | C-8 |

| ~115 | C-3 |

| ~105 | C-7 |

| ~56 | OCH₃ |

Experimental Protocol for NMR Data Acquisition

To obtain high-resolution NMR spectra, the following protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often advantageous for compounds with hydroxyl groups, as it allows for the observation of the exchangeable proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

A greater number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

-

2D NMR (Optional but Recommended): To definitively assign proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

NMR Acquisition Workflow

The Biological Activity of 6-Methoxy-1,5-naphthyridin-4-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the 6-methoxy-1,5-naphthyridin-4-ol core and its derivatives, providing a comprehensive overview of their known biological activities, relevant quantitative data from closely related analogs, detailed experimental protocols for key biological assays, and insights into their potential mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Key Biological Activities

Derivatives of the 1,5-naphthyridine core have demonstrated significant potential in several therapeutic areas, primarily as anticancer, antibacterial, and enzyme-inhibiting agents. The introduction of a methoxy group at the 6-position and a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-oxo form) can significantly influence the molecule's physicochemical properties and biological target interactions.

Anticancer Activity

The anticancer potential of naphthyridine derivatives is a prominent area of investigation. Their mechanisms of action are often attributed to the inhibition of critical enzymes involved in DNA replication and cell signaling. Notably, compounds with a similar 1,5-naphthyridine core have been identified as potent inhibitors of DNA topoisomerase I and Transforming Growth Factor-beta (TGF-β) type I receptor (also known as Activin Receptor-Like Kinase 5 or ALK5).

Antibacterial Activity

While the 1,8-naphthyridine scaffold is more famously associated with antibacterial agents like nalidixic acid, derivatives of the 1,5-naphthyridine core also exhibit promising antimicrobial properties. Their activity is often linked to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and maintenance.

Quantitative Biological Data

The following tables summarize quantitative biological data for representative 1,5-naphthyridine derivatives that are structurally related to the this compound core. This data provides a strong indication of the potential potency of this class of compounds.

Table 1: Anticancer Activity of Representative Naphthyridine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |

| Pyrazolo-naphthyridine A | HeLa (Cervical Cancer) | MTT Assay | 6.4 ± 0.45[1] |

| Pyrazolo-naphthyridine B | MCF-7 (Breast Cancer) | MTT Assay | 2.03 ± 0.23[1] |

| Benzo[b][2][3]naphthyridine C | P388 (Murine Leukemia) | Growth Inhibition | < 0.01 |

| Benzo[b][2][3]naphthyridine D | LLTC (Lewis Lung Carcinoma) | Growth Inhibition | < 0.01 |

Table 2: Antibacterial Activity of Representative Methoxy-Naphthyridine Derivatives

| Compound | Bacterial Strain | Assay Type | MIC (µg/mL) |

| 10-Methoxycanthin-6-one | Staphylococcus aureus | Broth Microdilution | 0.49 |

| 10-Methoxycanthin-6-one | Escherichia coli | Broth Microdilution | 3.91 |

| Hadranthine A | Candida albicans | Broth Microdilution | 20[2] |

Table 3: Enzyme Inhibition by 1,5-Naphthyridine Derivatives

| Compound ID | Enzyme Target | Assay Type | IC50 (nM) |

| Compound 15 (Aminothiazole derivative) | ALK5 (TGF-βRI) | Autophosphorylation | 6[4] |

| Compound 19 (Pyrazole derivative) | ALK5 (TGF-βRI) | Autophosphorylation | 4[4] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives can be understood through their interaction with key cellular signaling pathways.

TGF-β Signaling Pathway Inhibition

Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of ALK5, a key receptor kinase in the TGF-β signaling pathway.[4] This pathway is crucial in cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer progression. Inhibition of ALK5 by these compounds blocks the downstream phosphorylation of SMAD proteins, thereby abrogating the pro-oncogenic effects of TGF-β.

DNA Topoisomerase I Inhibition

DNA topoisomerase I is a vital enzyme that relaxes supercoiled DNA during replication and transcription. Inhibitors of this enzyme stabilize the transient covalent complex between topoisomerase I and DNA, leading to single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis.[5] The planar naphthyridine core is well-suited to intercalate at the DNA-enzyme interface, preventing the re-ligation of the DNA strand.

Experimental Protocols

The following are detailed, generalized protocols for assessing the key biological activities of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (5,000-10,000 cells/well) into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Antibacterial Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (this compound derivative)

-

96-well round-bottom sterile microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate (typically 100 µL per well).

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and dilute the compound concentration by half. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The available data on related analogs suggest that these compounds are likely to exhibit potent inhibitory activity against key cellular targets such as ALK5 and topoisomerase I.

Future research in this area should focus on:

-

Synthesis of a focused library: A systematic exploration of substitutions on the this compound core is necessary to establish robust structure-activity relationships (SAR).

-

In-depth mechanistic studies: Further elucidation of the molecular targets and signaling pathways modulated by these specific derivatives is crucial.

-

Pharmacokinetic profiling: Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be critical for translating in vitro potency into in vivo efficacy.

This technical guide provides a foundational resource to aid in these future drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Potential Therapeutic Targets of the 1,5-Naphthyridine Scaffold: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an attractive framework for designing molecules that can interact with a variety of biological targets. This technical guide explores the potential therapeutic applications of the 1,5-naphthyridine scaffold, with a specific focus on derivatives that have shown promise in preclinical studies. While specific data for 6-Methoxy-1,5-naphthyridin-4-ol is limited in publicly available literature, the broader class of 1,5-naphthyridine derivatives has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document aims to provide a comprehensive overview of these activities, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity

Derivatives of the 1,5-naphthyridine scaffold have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines. The mechanisms underlying their antitumor activity are diverse and often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and signal transduction.

Inhibition of Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5)

A notable therapeutic target for 1,5-naphthyridine derivatives is the TGF-β type I receptor serine/threonine kinase (ALK5). The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various pathologies, including cancer. Inhibition of ALK5 can block the downstream signaling cascade, thereby impeding tumor progression.

Optimization of a screening hit led to the identification of novel 1,5-naphthyridine aminothiazole and pyrazole derivatives as potent and selective inhibitors of ALK5.[1] Two lead compounds, 15 and 19 , demonstrated significant inhibitory activity against ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively.[1] These compounds also showed potent activity in binding and cellular assays, highlighting their potential as therapeutic agents.[1] The binding mode of compound 19 was confirmed by X-ray crystallography, providing a structural basis for further optimization.[1]

Quantitative Data for ALK5 Inhibition

| Compound | ALK5 Autophosphorylation IC50 (nM) |

| 15 | 6 |

| 19 | 4 |

Cytotoxic Activity Against Cancer Cell Lines

Naturally occurring 1,5-naphthyridine alkaloids, such as 10-methoxycanthin-6-one, have demonstrated significant anticancer effects. This compound exhibited impressive activity against the DU145 prostate cancer cell line with an IC50 of 1.58 µg/mL.[2]

Quantitative Data for Cytotoxic Activity

| Compound | Cell Line | IC50 (µg/mL) |

| 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58[2] |

| 10-methoxycanthin-6-one | HCC 1395 (Breast) | Not specified |

Antimicrobial Activity

The 1,5-naphthyridine scaffold is also a key component of compounds with potent antimicrobial properties. This is exemplified by naturally occurring alkaloids that exhibit strong inhibitory activity against a range of bacterial and fungal pathogens.

Canthin-6-one and 10-methoxycanthin-6-one, isolated from the tropical plant Zanthoxylum paracanthum, have been identified as promising antibacterial and antifungal agents.[2] They have shown strong inhibitory activity against Staphylococcus aureus and Escherichia coli, as well as methicillin-resistant Staphylococcus aureus (MRSA).[2]

Quantitative Data for Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) |

| Canthin-6-one | Staphylococcus aureus | 0.49[2] |

| Canthin-6-one | Escherichia coli | 3.91[2] |

| Canthin-6-one | MRSA | 0.98[2] |

| 10-methoxycanthin-6-one | Staphylococcus aureus | Not specified |

| 10-methoxycanthin-6-one | Escherichia coli | 3.91[2] |

| 10-methoxycanthin-6-one | MRSA | 3.91[2] |

| Canthin-6-one | Antifungal | 3.91[2] |

| 10-methoxycanthin-6-one | Antifungal | 7.81[2] |

Anti-inflammatory Activity

Certain 1,5-naphthyridine derivatives have demonstrated potent anti-inflammatory properties. Canthinone-type alkaloids, including canthin-6-one and its hydroxylated derivatives, have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced murine macrophage cell lines (RAW 264.7).[3]

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | IC50 (µM) |

| Canthin-6-one and derivatives (1-5) | LPS-induced NO production in RAW 264.7 cells | 7.73–15.09[3] |

Experimental Protocols

This section provides an overview of the general methodologies employed in the evaluation of 1,5-naphthyridine derivatives.

Kinase Inhibition Assay (ALK5 Autophosphorylation)

-

Enzyme and Substrate Preparation: Recombinant human ALK5 kinase domain is expressed and purified. A suitable substrate, such as a biotinylated peptide, is prepared.

-

Assay Reaction: The kinase reaction is typically performed in a buffer containing ATP and MgCl2. The test compound (1,5-naphthyridine derivative) at various concentrations is pre-incubated with the ALK5 enzyme.

-

Initiation and Termination: The kinase reaction is initiated by the addition of the substrate and ATP. After a defined incubation period at a specific temperature, the reaction is terminated by the addition of a stop solution (e.g., EDTA).

-

Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as scintillation proximity assay (SPA) if radiolabeled ATP is used, or by using a phosphospecific antibody in an ELISA format.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., DU145) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,5-naphthyridine derivative for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium.

-

Compound Dilution: The 1,5-naphthyridine derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Signaling Pathway

Caption: TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives on ALK5.

Experimental Workflow

References

6-Methoxy-1,5-naphthyridin-4-ol: A Potential Kinase Inhibitor Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core structure is a recognized "privileged scaffold" in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, 6-Methoxy-1,5-naphthyridin-4-ol represents a molecule of interest for its potential as a kinase inhibitor. While direct and extensive research on this specific compound is limited in publicly available literature, the broader family of 1,5-naphthyridine derivatives has shown significant promise in the inhibition of various protein kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer and fibrosis. This guide consolidates the available information on related 1,5-naphthyridine compounds to provide a comprehensive technical overview of their potential as kinase inhibitors.

Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives

Several studies have highlighted the potential of the 1,5-naphthyridine scaffold to generate potent and selective kinase inhibitors. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5)

A notable example is the development of 1,5-naphthyridine derivatives as potent and selective inhibitors of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5). Optimization of a screening hit led to the identification of aminothiazole and pyrazole derivatives of 1,5-naphthyridine that inhibit ALK5 autophosphorylation with high potency.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 1,5-Naphthyridine aminothiazole derivative | ALK5 | 6 | [1] |

| 1,5-Naphthyridine pyrazole derivative | ALK5 | 4 | [1] |

These compounds demonstrated significant activity in both biochemical and cellular assays, showcasing the potential of the 1,5-naphthyridine core in targeting the TGF-β signaling pathway.[1]

Other Kinase Targets

The versatility of the 1,5-naphthyridine scaffold has been further demonstrated by its application in developing inhibitors for other kinases, including c-Met and DYRK1A, which are involved in cancer cell motility and developmental processes, respectively. While specific quantitative data for this compound is not available, the established activity of its structural analogues suggests it is a promising candidate for screening against a panel of kinases.

Signaling Pathways

The kinase targets of 1,5-naphthyridine derivatives are integral components of key signaling pathways that regulate cell proliferation, differentiation, and survival.

TGF-β Signaling Pathway

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[2][3] Inhibitors of ALK5, such as the 1,5-naphthyridine derivatives, block the phosphorylation of downstream SMAD proteins, thereby inhibiting the pro-oncogenic effects of TGF-β.[4]

Other Potential Pathways

Given that other naphthyridine isomers have been investigated as inhibitors of kinases like Cyclin-Dependent Kinase 5 (CDK5) and Epidermal Growth Factor Receptor (EGFR), it is plausible that this compound could also interact with these pathways.[5][6]

-

EGFR Signaling: This pathway is crucial for cell proliferation and is often dysregulated in cancer. EGFR inhibitors block downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[5][7]

-

CDK5 Signaling: While primarily known for its role in neuronal development, aberrant CDK5 activity is linked to various diseases, including cancer.[6]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of potential kinase inhibitors.

Synthesis of 1,5-Naphthyridine Derivatives

The synthesis of the 1,5-naphthyridine core can be achieved through various established methods, such as the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. A general workflow for synthesizing substituted 1,5-naphthyridines is outlined below.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of a compound against a specific kinase, a variety of in vitro assays can be employed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Materials:

-

Recombinant human kinase enzymes

-

Kinase-specific substrates (peptides or proteins)

-

This compound (or other test compounds) dissolved in DMSO

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup:

-

In a 384-well plate, add the kinase buffer.

-

Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.

-

Add the specific kinase enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Workflow for Kinase Inhibitor Screening:

Conclusion

While direct experimental data for this compound as a kinase inhibitor is not yet prevalent in the scientific literature, the extensive research on the 1,5-naphthyridine scaffold provides a strong rationale for its investigation. The demonstrated activity of related compounds against key kinases such as ALK5 highlights the potential of this chemical class in the development of novel therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis, screening, and characterization of this compound and other novel 1,5-naphthyridine derivatives as potential kinase inhibitors. Further research into this specific compound is warranted to elucidate its kinase selectivity profile and its potential for therapeutic applications.

References

- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]

- 3. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

The 1,5-Naphthyridine Core: A Comprehensive Technical Guide to Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth review of the principal synthetic methodologies for constructing the 1,5-naphthyridine ring system and explores its characteristic chemical reactions. Detailed experimental protocols for key transformations, quantitative data summaries, and visual representations of reaction pathways and experimental workflows are presented to serve as a comprehensive resource for professionals in drug discovery and development.

Synthesis of the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine ring system can be achieved through several strategic approaches, primarily involving cyclization and cycloaddition reactions.

Cyclization Reactions

Cyclization strategies are the most traditional and widely employed methods for synthesizing the 1,5-naphthyridine core. These typically involve the formation of one of the pyridine rings by building upon a pre-existing pyridine structure.

1. Skraup and Modified Skraup Syntheses:

The Skraup reaction is a classic method for quinoline synthesis that has been successfully adapted for 1,5-naphthyridines. It involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[1][2] The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,5-naphthyridine.[3]

-

Key Reactants: 3-Aminopyridine, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., nitrobenzene, arsenic acid, m-nitrobenzenesulfonic acid).

-

Advantages: Utilizes readily available starting materials.

-

Limitations: Often requires harsh reaction conditions and can be violent if not controlled.[4] Modified procedures using milder oxidizing agents have been developed to address this.[2]

Table 1: Examples of Skraup Synthesis of 1,5-Naphthyridines

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Aminopyridine | Glycerol, H₂SO₄, m-NO₂PhSO₃Na | 1,5-Naphthyridine | 45-50 | [2] |

| 3-Amino-4-methylpyridine | Acetaldehyde, H₂SO₄ | 2,8-Dimethyl-1,5-naphthyridine | - | [1] |

2. Friedländer Annulation:

The Friedländer synthesis provides a versatile route to quinolines and has been extended to the synthesis of 1,5-naphthyridines. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base.[5][6]

-

Key Reactants: 2-Aminopyridine-3-carbaldehyde (or ketone), a compound with an active methylene group (e.g., ketones, β-ketoesters).

-

Advantages: Generally proceeds under milder conditions than the Skraup synthesis and offers good control over the substitution pattern of the newly formed ring.

-

Variations: A variety of catalysts, including iodine, Lewis acids, and solid-supported reagents, have been employed to improve yields and reaction conditions.[7]

Table 2: Examples of Friedländer Synthesis of 1,5-Naphthyridines

| 2-Aminopyridine Derivative | Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-Amino-2-chloropyridine-4-carbaldehyde | Acetone | KOH, EtOH, reflux | 8-Chloro-2-methyl-1,5-naphthyridine | 85 | [8] |

| 3-Amino-2-chloropyridine-4-carbaldehyde | Cyclohexanone | KOH, EtOH, reflux | 8-Chloro-1,2,3,4-tetrahydroacridin-9(10H)-one | 82 | [8] |

Cycloaddition Reactions

Cycloaddition reactions, particularly the Povarov reaction, offer a powerful and stereocontrolled method for the synthesis of tetrahydro-1,5-naphthyridine derivatives, which can be subsequently aromatized.

1. Povarov Reaction (Aza-Diels-Alder):

The Povarov reaction is a [4+2] cycloaddition between an imine (formed in situ from a 3-aminopyridine and an aldehyde) and an electron-rich alkene.[1] This reaction typically proceeds with high regio- and stereoselectivity, providing access to complex substituted tetrahydro-1,5-naphthyridines.[9][10]

-

Key Reactants: 3-Aminopyridine, Aldehyde, Alkene (dienophile).

-

Catalyst: Often a Lewis acid (e.g., BF₃·OEt₂) is required to activate the imine.

-

Advantages: Provides excellent control over stereochemistry and allows for the introduction of diverse substituents.

Table 3: Examples of Povarov Reaction for 1,5-Naphthyridine Synthesis

| Amine | Aldehyde | Alkene | Catalyst | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 3-Aminopyridine | Benzaldehyde | Styrene | BF₃·OEt₂ | 2,4-Diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | 75 | >95:5 | [1] |

| 3-Aminopyridine | 4-Chlorobenzaldehyde | N-Vinyl-2-pyrrolidinone | Yb(OTf)₃ | 2-(4-Chlorophenyl)-1-(2-oxopyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine | 88 | >95:5 | [10] |

Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki and Heck reactions, have been instrumental in the functionalization of pre-formed halo-1,5-naphthyridines and in some cases, in the final ring-closing step.

1. Suzuki Coupling:

The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and a halide or triflate. This reaction is extensively used for the synthesis of biaryl compounds and has been applied to the synthesis of aryl-substituted 1,5-naphthyridines.[11][12]

-

Key Reactants: Halo-1,5-naphthyridine, Arylboronic acid.

-

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Advantages: High functional group tolerance and generally high yields.

Table 4: Examples of Suzuki Coupling for 1,5-Naphthyridine Synthesis

| Halonaphthyridine | Boronic Acid | Catalyst/Base | Product | Yield (%) | Reference |

| 4,8-Dibromo-1,5-naphthyridine | Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | 4,8-Diphenyl-1,5-naphthyridine | 75.8 | [13] |

| 2-Chloro-8-methoxy-1,5-naphthyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-(4-Fluorophenyl)-8-methoxy-1,5-naphthyridine | 92 | [11] |

2. Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[14] It can be used to introduce vinyl groups onto the 1,5-naphthyridine core or in intramolecular versions to construct a fused ring system.[1]

-

Key Reactants: Halo-1,5-naphthyridine, Alkene.

-

Catalyst System: A palladium source and a base.

-

Application: Useful for introducing carbon-carbon double bonds.

Table 5: Example of Heck Reaction for 1,5-Naphthyridine Synthesis

| Halonaphthyridine | Alkene | Catalyst/Base | Product | Yield (%) | Reference |

| 2-Bromo-6-fluoropyridin-3-amine | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Methyl 6-fluoro-1,5-naphthyridin-4(1H)-one-3-carboxylate | 85 (cyclization yield) | [1] |

Reactions of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system exhibits a rich and diverse reactivity, allowing for extensive functionalization.

Electrophilic Substitution

Due to the presence of two electron-withdrawing nitrogen atoms, the 1,5-naphthyridine ring is generally deactivated towards electrophilic aromatic substitution. However, under forcing conditions, reactions such as nitration and halogenation can occur, typically at the 3- and 7-positions.

Nucleophilic Substitution

The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, 6-, and 8-positions, especially when a good leaving group (e.g., a halogen) is present. This is a widely used strategy for introducing a variety of functional groups.

-

Amination: Halogenated 1,5-naphthyridines readily undergo nucleophilic aromatic substitution (SNAr) with amines to afford amino-1,5-naphthyridines.[1]

-

Alkoxylation and Thiolation: Alkoxides and thiolates can also displace halides to introduce oxygen and sulfur functionalities.

N-Alkylation and N-Oxidation

The nitrogen atoms in the 1,5-naphthyridine ring are nucleophilic and can be readily alkylated with alkyl halides to form quaternary naphthyridinium salts. Oxidation with reagents like m-CPBA can lead to the formation of N-oxides, which can then be used to further functionalize the ring.

Experimental Protocols

Protocol 1: Skraup Synthesis of 1,5-Naphthyridine [Adapted from a general procedure]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.

-

Addition of Oxidizing Agent: Slowly add m-nitrobenzenesulfonic acid sodium salt portion-wise to the stirred mixture.

-

Heating: Heat the reaction mixture to 140-150 °C for 3-4 hours. The reaction is exothermic and should be carefully controlled.

-

Work-up: Cool the mixture and pour it onto crushed ice. Neutralize the solution with concentrated ammonium hydroxide until it is alkaline.

-

Extraction: Extract the aqueous solution with chloroform or another suitable organic solvent.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [8]

-

Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 mmol) in ethanol (10 mL), add acetone (1.2 mmol) and a catalytic amount of potassium hydroxide (0.1 mmol).

-

Heating: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-methyl-1,8-naphthyridine.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: TGF-β signaling pathway and inhibition by 1,5-naphthyridine derivatives.

Caption: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine derivatives.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 249. Some derivatives of 1 : 5-naphthyridine | Semantic Scholar [semanticscholar.org]

Physicochemical Properties of 6-Methoxy-1,5-naphthyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,5-naphthyridin-4-ol, a heterocyclic organic compound, belongs to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and they are of significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern, including the methoxy and hydroxyl groups on the 1,5-naphthyridine scaffold of the title compound, can significantly influence its physicochemical properties, and consequently its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a summary of the available physicochemical data for this compound, outlines standard experimental protocols for their determination, and discusses the implications of these properties for research and drug development.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Key parameters such as solubility, lipophilicity, and ionization state govern its absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is limited in the public domain, a combination of key identifiers and predicted values provides a foundational understanding of its chemical nature.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 6-methoxy-1H-1,5-naphthyridin-4-one[1] |

| Synonyms | 4-Hydroxy-6-methoxy-1,5-naphthyridine[2], 6-Methoxy-[2][3]naphthyridin-4-ol |

| CAS Numbers | 23443-25-6[1][2], 443955-22-4 |

| Molecular Formula | C₉H₈N₂O₂[1] |

| Molecular Weight | 176.17 g/mol [4] |

| Canonical SMILES | COC1=CC=C2N=CC=C(O)C2=N1[1] |

| InChI Key | SSMACLPPRSQXHH-UHFFFAOYSA-N[1] |

Predicted Physicochemical Data

The following table summarizes computationally predicted physicochemical properties. It is crucial to note that these are not experimental values and should be used as estimations for initial assessment.

| Property | Predicted Value |

| pKa | 3.47 ± 0.40[2] |

| XLogP3-AA | 1.1[4] |

Tautomerism

A significant physicochemical aspect of this compound is its potential for tautomerism. The compound can exist in equilibrium between the keto form (6-methoxy-1,5-naphthyridin-4(1H)-one) and the enol form (this compound). This equilibrium can be influenced by factors such as the solvent, pH, and temperature, and can have a profound impact on the molecule's reactivity and biological interactions.

Experimental Protocols for Physicochemical Property Determination

For a comprehensive understanding of this compound, experimental determination of its physicochemical properties is essential. The following are standard protocols that can be employed.

1. Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

-

Methodology: Capillary Method

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.

-

The temperature is raised slowly and steadily.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

-

2. Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation.

-

Methodology: Shake-Flask Method

-

An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at a physiological pH of 7.4) in a flask.

-

The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

References

Technical Guide: Solubility and Stability of 6-Methoxy-1,5-naphthyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,5-naphthyridin-4-ol is a heterocyclic organic compound belonging to the naphthyridine class of molecules. Naphthyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its suitability for various research and drug development applications, including formulation, bioavailability, and shelf-life. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, outlines detailed experimental protocols for their assessment, and presents a framework for data interpretation.

Compound Details:

| Property | Value |

| IUPAC Name | 6-methoxy-1H-1,5-naphthyridin-4-one |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 23443-25-6 |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Understanding the solubility of this compound in various aqueous and organic media is essential for developing suitable formulations for in vitro and in vivo studies.

Quantitative Solubility Data

While specific experimental solubility data for this compound is not extensively available in public literature, the following table provides a template for presenting such data once determined. The values are hypothetical and serve as a placeholder for experimental results.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Purified Water | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Purified Water, Phosphate Buffer pH 7.4, 0.1 N HCl, DMSO, Ethanol, Methanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile

Evaluating the chemical stability of this compound is critical for determining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products.

Potential Degradation Pathways